molecular formula C10H15Cl2FN2 B2374924 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride CAS No. 1260645-80-4

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B2374924
CAS No.: 1260645-80-4
M. Wt: 253.14
InChI Key: ZNBYPLGGAITAKE-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-fluoro-4-piperidin-3-ylpyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2.2ClH/c11-10-7-13-5-3-9(10)8-2-1-4-12-6-8;;/h3,5,7-8,12H,1-2,4,6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBYPLGGAITAKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=C(C=NC=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride typically involves the reaction of 3-fluoropyridine with piperidine under specific conditions. The process may include the use of catalysts and solvents to facilitate the reaction. For example, the hydrogenation of pyridine derivatives can be achieved using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of advanced catalytic systems and continuous flow reactors may enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are often employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-fluoropyridine can yield 3-halo-2-pyridones .

Scientific Research Applications

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Table 1: Key Structural and Physicochemical Comparisons
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Features
Target Compound (2256054-74-5) C₁₀H₁₂FN₂·2HCl 251.93 Pyridine 3-Fluoro, 4-(piperidin-3-yl) Fluorine enhances electronegativity; dihydrochloride improves solubility.
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride (1193388-05-4) C₉H₁₃N₃·2HCl 236.14 Pyridine 4-(Pyrrolidin-1-yl), 3-amine 5-membered pyrrolidine ring; amine group may alter binding kinetics .
3-Fluoro-4-(pyrrolidin-2-yl)pyridine dihydrochloride (2703756-62-9) C₉H₁₂ClFN₂ 202.66 Pyridine 3-Fluoro, 4-(pyrrolidin-2-yl) Smaller 5-membered ring; stereochemistry (R/S) may influence activity .
3-Methyl-4-(piperidin-3-yloxy)pyridine dihydrochloride (PK03105E-1) C₁₁H₁₆N₂O·2HCl 278.18 Pyridine 3-Methyl, 4-(piperidin-3-yloxy) Methyl group increases lipophilicity; ether linkage reduces rigidity .
3-(Piperidin-4-ylmethoxy)pyridine derivatives (e.g., Compound 17) Varies ~250–300 Pyridine Piperidin-4-ylmethoxy Piperidin-4-yl substitution shows 170-fold higher activity than benzene cores .

Biological Activity

3-Fluoro-4-(piperidin-3-yl)pyridine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
CAS Number: 1260645-80-4
Molecular Formula: C11H14Cl2FN

The compound features a pyridine ring substituted with a fluorine atom and a piperidine group, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways.

  • Target Enzymes/Receptors:
    • The compound has shown potential as an acetylcholinesterase inhibitor , suggesting applications in treating neurodegenerative diseases such as Alzheimer's disease.
    • It may also interact with kinases involved in cancer cell proliferation and survival, indicating potential anticancer properties .
  • Biochemical Pathways:
    • Inhibition of acetylcholinesterase leads to increased levels of acetylcholine, enhancing cholinergic transmission which is crucial in cognitive function.
    • Modulation of kinase pathways can alter cell signaling, impacting tumor growth and metastasis.

Anticancer Activity

Research has demonstrated that derivatives of piperidine compounds, including this compound, exhibit cytotoxic effects against various cancer cell lines. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The presence of the piperidine moiety is often associated with enhanced interaction with bacterial membranes, leading to potential applications in treating infections.

Case Studies

  • Study on Anticancer Activity:
    A recent study evaluated the cytotoxic effects of several piperidine derivatives on FaDu hypopharyngeal tumor cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity compared to traditional chemotherapeutics like bleomycin .
  • Neuroprotective Effects:
    In a model simulating Alzheimer's disease, compounds with similar structures were tested for their ability to inhibit acetylcholinesterase. Results showed promising neuroprotective effects, highlighting the potential therapeutic applications in neurodegenerative disorders .

Data Summary Table

Biological Activity Target Effect Reference
AnticancerFaDu tumor cellsInduces apoptosis
NeuroprotectionAcetylcholinesteraseEnhances cholinergic transmission
AntimicrobialBacterial membranesDisrupts membrane integrity

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